molecular formula C14H17ClO3 B1326122 Ethyl 6-(2-chlorophenyl)-6-oxohexanoate CAS No. 898759-05-2

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate

Cat. No.: B1326122
CAS No.: 898759-05-2
M. Wt: 268.73 g/mol
InChI Key: VNMRMJOJURNKID-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 2-chlorophenyl group and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-chlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

6-(2-chlorophenyl)-6-oxohexanoic acid+ethanolacid catalystethyl 6-(2-chlorophenyl)-6-oxohexanoate+water\text{6-(2-chlorophenyl)-6-oxohexanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 6-(2-chlorophenyl)-6-oxohexanoic acid+ethanolacid catalyst​ethyl 6-(2-chlorophenyl)-6-oxohexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing by-products. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium on carbon).

Major Products Formed

    Hydrolysis: 6-(2-chlorophenyl)-6-oxohexanoic acid and ethanol.

    Reduction: Ethyl 6-(2-chlorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(2-chlorophenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s keto group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring may engage in hydrophobic interactions with protein surfaces, further modulating biological activity.

Comparison with Similar Compounds

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl 6-phenyl-6-oxohexanoate: Lacks the chlorine substituent on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 6-(4-chlorophenyl)-6-oxohexanoate: The chlorine substituent is at the para position, potentially altering its chemical and biological properties.

    Ethyl 6-(2-bromophenyl)-6-oxohexanoate: Contains a bromine atom instead of chlorine, which may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 6-(2-chlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMRMJOJURNKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645862
Record name Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-05-2
Record name Ethyl 2-chloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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